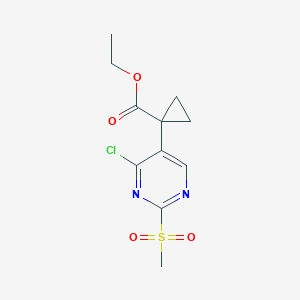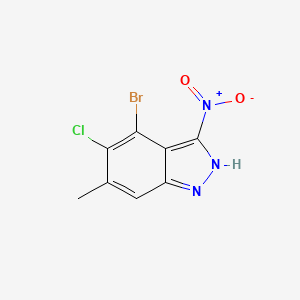
4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole typically involves multiple steps:
Nitration: Starting from 1-bromo-2-chloro-4-methylbenzene, nitration is carried out to introduce the nitro group.
Reduction: The nitro group is then reduced to form the corresponding amine.
Cyclization: Finally, cyclization is achieved to form the indazole ring.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar multi-step synthetic routes with optimizations for scale, yield, and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: Halogen atoms (bromo and chloro) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted indazoles with various functional groups.
Aplicaciones Científicas De Investigación
4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The exact mechanism of action for 4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole depends on its specific application. Generally, indazole derivatives exert their effects by interacting with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, some indazole derivatives are known to inhibit specific kinases involved in cancer cell proliferation .
Comparación Con Compuestos Similares
- 4-Bromo-3-chloro-5-nitro-1H-indazole
- 6-Bromo-5-chloro-1H-indazole
Comparison: 4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications .
Propiedades
Fórmula molecular |
C8H5BrClN3O2 |
|---|---|
Peso molecular |
290.50 g/mol |
Nombre IUPAC |
4-bromo-5-chloro-6-methyl-3-nitro-2H-indazole |
InChI |
InChI=1S/C8H5BrClN3O2/c1-3-2-4-5(6(9)7(3)10)8(12-11-4)13(14)15/h2H,1H3,(H,11,12) |
Clave InChI |
MLEKOFHRXPVZPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NNC(=C2C(=C1Cl)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Butoxy-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B13920414.png)

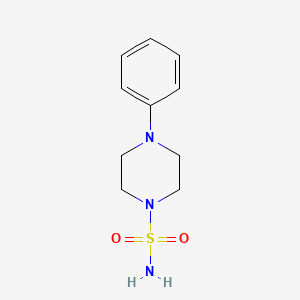
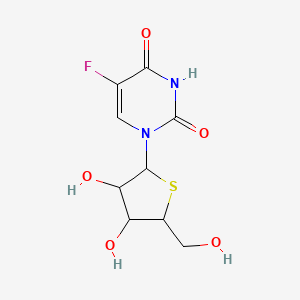
![methyl 2-[(2R)-piperazin-2-yl]acetate;dihydrochloride](/img/structure/B13920432.png)
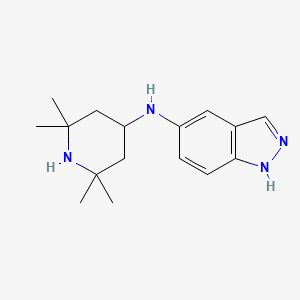
![Tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13920442.png)

![2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B13920456.png)
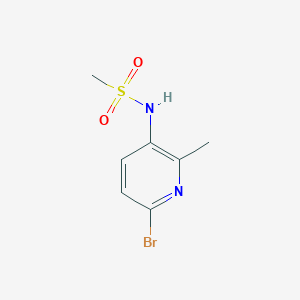
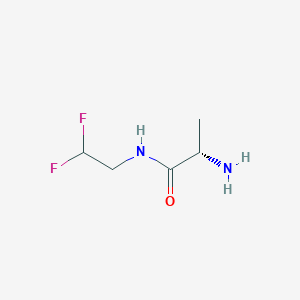
![N-[3-(3-methyl-4-nitrophenoxy)propyl]urea](/img/structure/B13920482.png)
